molecular formula C11H8IN3O B2975423 N-(5-iodopyridin-2-yl)pyridine-3-carboxamide CAS No. 842113-54-6

N-(5-iodopyridin-2-yl)pyridine-3-carboxamide

Cat. No. B2975423
CAS RN: 842113-54-6
M. Wt: 325.109
InChI Key: WPXVRAKJVOOGFY-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)pyridine-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as IPICA, and it has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)pyridine-3-carboxamide involves the inhibition of CK2. This protein kinase is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by IPICA disrupts these processes, leading to anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, this compound has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-iodopyridin-2-yl)pyridine-3-carboxamide in lab experiments include its potent inhibition of CK2 and its anti-tumor and anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(5-iodopyridin-2-yl)pyridine-3-carboxamide. These include further optimization of the synthesis method to obtain higher yields of the compound, the development of more potent inhibitors of CK2, and the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of IPICA in combination with other drugs for cancer treatment is an area of active research.

Synthesis Methods

The synthesis of N-(5-iodopyridin-2-yl)pyridine-3-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 5-iodo-2-pyridinecarbonitrile with 3-aminopyridine in the presence of a palladium catalyst. This method has been optimized to obtain high yields of the compound.

Scientific Research Applications

N-(5-iodopyridin-2-yl)pyridine-3-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes. The inhibition of CK2 by IPICA has been shown to have anti-tumor effects, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(5-iodopyridin-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXVRAKJVOOGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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